(6-Chlorohept-5-ene-3-sulfonyl)benzene
Description
(6-Chlorohept-5-ene-3-sulfonyl)benzene is a chlorinated sulfonyl-substituted benzene derivative characterized by a heptene chain bearing a chloro group at position 6 and a sulfonyl moiety at position 3. Its structure combines a benzene ring with a sulfonyl group (-SO₂-) linked to a seven-carbon unsaturated chain containing a double bond at position 5 (hept-5-ene). The chlorine substituent introduces electronegativity, influencing reactivity and interactions with biological targets or solvents.
Properties
CAS No. |
62692-33-5 |
|---|---|
Molecular Formula |
C13H17ClO2S |
Molecular Weight |
272.79 g/mol |
IUPAC Name |
6-chlorohept-5-en-3-ylsulfonylbenzene |
InChI |
InChI=1S/C13H17ClO2S/c1-3-12(10-9-11(2)14)17(15,16)13-7-5-4-6-8-13/h4-9,12H,3,10H2,1-2H3 |
InChI Key |
VVAKVZTZZXFEAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C(C)Cl)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chlorohept-5-ene-3-sulfonyl)benzene can be achieved through several methods. One common approach involves the reaction of benzene with chlorosulfonic acid to introduce the sulfonyl group, followed by the addition of a chloroheptene chain. This process typically requires controlled reaction conditions, including specific temperatures and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar principles as the laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(6-Chlorohept-5-ene-3-sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, where the sulfonyl group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the chloroheptene chain.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and the presence of catalysts play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the chloroheptene chain .
Scientific Research Applications
(6-Chlorohept-5-ene-3-sulfonyl)benzene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (6-Chlorohept-5-ene-3-sulfonyl)benzene involves its interaction with molecular targets through its sulfonyl and chloroheptene groups. These interactions can influence various biochemical pathways and processes, depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Comparison of (6-Chlorohept-5-ene-3-sulfonyl)benzene with Structural Analogues
Functional Group and Reactivity
Physicochemical Properties
- Solubility : The sulfonyl group enhances water solubility relative to purely alkyl-substituted benzenes (e.g., ethylmethylbenzene in ) but less than sulfonamides due to the absence of an amine group .
- Thermal Stability: Chlorinated benzenes (e.g., 4-ethylresorcinol in ) typically exhibit moderate thermal stability, suggesting similar behavior for the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
